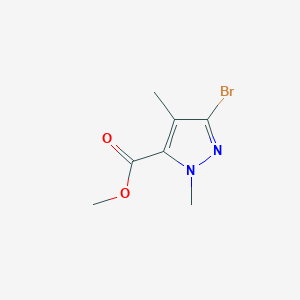

Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate

Description

Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 1780677-51-1) is a brominated pyrazole derivative with the molecular formula C₇H₉BrN₂O₂ and a molecular weight of 233.0626 g/mol . The compound features a pyrazole ring substituted with a bromine atom at position 3, methyl groups at positions 1 and 4, and a methyl ester at position 3. It is primarily utilized in research settings, particularly in medicinal chemistry and agrochemical synthesis, due to its versatility as a building block for heterocyclic compounds.

Properties

IUPAC Name |

methyl 5-bromo-2,4-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)10(2)9-6(4)8/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXRWWBSZRVIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1Br)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanism of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a bromine atom and a carboxylate ester. The synthesis typically involves multiple steps, including the bromination of 1,4-dimethylpyrazole derivatives followed by esterification. Various synthetic methods have been documented, showcasing the compound's versatility in organic synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in modulating enzyme activities and receptor interactions. This interaction can lead to various biological effects, including inhibition of cancer cell proliferation and modulation of inflammatory pathways .

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. The compound's effectiveness is often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity Data of this compound

The compound has also demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various pyrazole derivatives on breast cancer cells, this compound was found to induce apoptosis at concentrations as low as 1 µM. The study utilized flow cytometry to assess cell cycle changes and caspase activity, confirming the compound's role in promoting programmed cell death in cancer cells .

Case Study 2: Inhibition of Microtubule Assembly

Another investigation focused on the compound's ability to disrupt microtubule assembly in cancer cells. At a concentration of 20 µM, it inhibited microtubule formation by approximately 40%, suggesting its potential as a microtubule-destabilizing agent .

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Table 2: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 10.0 | Anticancer |

| Ethyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate | 12.5 | Anticancer |

| Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate | >50 | Less potent |

This comparison indicates that while methyl 3-bromo derivatives exhibit promising anticancer properties, structural modifications can significantly influence their biological activity.

Comparison with Similar Compounds

Key Properties :

- Solubility : Soluble in organic solvents like DMSO; stock solutions are typically prepared at 10 mM concentrations .

- Storage : Stable at 2–8°C for short-term storage; long-term storage requires –80°C to prevent degradation .

- Purity : Commercial samples often exceed 95% purity, as verified by high-performance liquid chromatography (HPLC) .

Comparative Analysis with Structurally Similar Compounds

Pyrazole derivatives exhibit diverse chemical behaviors depending on substituent patterns, halogenation, and ester functionalization. Below, Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate is compared to analogous compounds in terms of structure, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Physicochemical Properties

Solubility :

- This compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO .

- The carboxylic acid derivative (3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid) exhibits higher aqueous solubility due to ionization .

- Ethyl ester analogs (e.g., Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate) demonstrate increased lipophilicity compared to methyl esters, influencing their pharmacokinetic profiles .

Thermal Stability :

- Methyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylate has a predicted boiling point of 260.7 ± 40.0°C , higher than the parent compound, likely due to fluorine’s electron-withdrawing effects .

Preparation Methods

Starting Materials and Reagents

- Precursors : 1,4-dimethyl-1H-pyrazole or suitable pyrazole derivatives.

- Brominating Agent : A selective brominating reagent such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Solvents : Aprotic solvents like acetonitrile or ethers (e.g., tetrahydrofuran) are preferred for their ability to dissolve reactants and control reaction rates.

- Catalysts/Acids : In some protocols, sulfuric acid or other acids may be used to catalyze esterification or oxidation steps.

Bromination Step

- The bromination of the pyrazole ring is conducted under controlled temperature, often at room temperature or slightly elevated temperatures (15–35 °C).

- The brominating agent is added slowly to avoid over-bromination.

- The reaction mixture is stirred until completion, monitored by TLC or HPLC.

- Typical yields for bromination steps are in the range of 75-80%.

Esterification Step

- The carboxylate ester group is introduced by methylation of the pyrazole-5-carboxylic acid intermediate.

- This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

- Alternatively, direct esterification with methanol under acidic conditions is possible.

- Reaction conditions are optimized to maximize ester formation while minimizing side reactions.

Purification

- The crude product is purified by recrystallization or chromatographic techniques.

- Solvent systems are chosen based on solubility profiles to ensure high purity.

- The final compound is characterized by NMR, MS, and elemental analysis.

Advanced Oxidation Method (Based on Patent WO2021096903A1)

Although the patent primarily discusses related pyrazole derivatives, the oxidation and bromination methods provide insights applicable to methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate synthesis:

- Oxidation Agent : Potassium persulfate is used as an oxidizing agent in acetonitrile with sulfuric acid as a catalyst.

- Reaction Conditions : The mixture is heated to 50–82 °C, typically 55–65 °C, for efficient conversion.

- Particle Size of Oxidant : Optimal D50 particle size ranges from 30 to 80 μm for effective reaction kinetics.

- Yield Improvement : This method achieves an overall yield of about 88%, improving on traditional methods.

- Solvent Choice : Aprotic solvents such as acetonitrile are preferred, with options including tetrahydrofuran, ethyl acetate, and dimethylformamide.

Preparation of Stock Solutions and Formulations

For biological or in vivo applications, this compound is prepared as stock solutions:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 4.2907 | 21.4535 | 42.9069 |

| 5 mM Solution Volume (mL) | 0.8581 | 4.2907 | 8.5814 |

| 10 mM Solution Volume (mL) | 0.4291 | 2.1453 | 4.2907 |

- Stock solutions are prepared by dissolving the compound in DMSO to create a master liquid.

- Subsequent dilution with solvents such as PEG300, Tween 80, corn oil, or water is performed stepwise, ensuring clarity at each stage.

- Physical methods like vortexing, ultrasound, or mild heating aid dissolution.

- These formulations are critical for consistent dosing in biological assays.

Comparative Table of Preparation Parameters

| Parameter | Traditional Method | Advanced Oxidation Method (Patent) |

|---|---|---|

| Brominating Agent | NBS or Br2 | NBS or Br2 |

| Oxidizing Agent | Not always used | Potassium persulfate |

| Solvent | THF, Acetonitrile | Acetonitrile (preferred) |

| Catalyst | Sulfuric acid (for esterification) | Sulfuric acid (for oxidation) |

| Temperature Range | Room temp to 35 °C | 50–82 °C (optimal 55–65 °C) |

| Yield | 75–80% | ~88% |

| Particle Size of Oxidant | Not specified | 30–80 μm (D50) |

| Purification | Recrystallization, chromatography | Same |

Research Findings and Notes

- The advanced oxidation method offers improved yields and safer reaction conditions, reducing process hazards.

- The choice of solvent and oxidizing agent critically influences the reaction efficiency and product purity.

- The stepwise addition of reagents and temperature control are essential for selective bromination and esterification.

- Particle size of reagents like potassium persulfate affects reaction kinetics and should be controlled.

- The compound can exist in stereoisomeric forms, but the preparation methods usually yield the racemic mixture unless stereoselective techniques are applied.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromo-1,4-dimethyl-1H-pyrazole-5-carboxylate?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate with brominating agents. For example, similar pyrazole derivatives are prepared by reacting ethyl acetoacetate with phenylhydrazine and subsequent bromination . Advanced routes may involve palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl or heteroaryl groups at the 3-position, as demonstrated in analogous pyrazole systems .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Assignments of proton and carbon environments to confirm substitution patterns.

- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and ester (C-O) functional groups.

- Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns.

- X-ray Crystallography : Structural determination using programs like SHELXL or SHELXS for space-group assignment and refinement .

Q. What safety precautions are recommended given limited toxicological data for this compound?

- Methodological Answer : Due to insufficient toxicity and ecotoxicity data (common for brominated pyrazoles), researchers should adopt precautionary measures:

- Use fume hoods and personal protective equipment (PPE) during handling.

- Reference safety protocols for structurally similar compounds (e.g., Ethyl 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylate) that highlight proper disposal via licensed waste management services .

- Avoid environmental release and conduct stability studies to assess degradation pathways .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in spectroscopic data for this compound?

- Methodological Answer : Crystallography provides definitive bond lengths, angles, and spatial arrangements. For example:

- Use SHELXT for automated space-group determination and structure solution from single-crystal diffraction data .

- Validate NMR/IR assignments by comparing experimental torsion angles (e.g., C–Br bond geometry) with crystallographic results. Mercury CSD 2.0 can visualize voids and packing patterns to assess intermolecular interactions .

- Cross-reference with databases like the Cambridge Structural Database (CSD) to identify structural outliers or trends in pyrazole derivatives .

Q. What strategies address contradictions in reactivity during derivatization of this compound?

- Methodological Answer : Contradictions may arise from steric hindrance at the 3-bromo position or competing reaction pathways. Strategies include:

- Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired products. For example, hydrolysis of ester groups to carboxylic acids requires basic conditions, as shown in analogous pyrazole-carboxylate systems .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites and transition states.

- Parallel Screening : Test multiple catalysts (e.g., Pd(PPh₃)₄ vs. CuI) for cross-coupling reactions to improve yields .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

- Methodological Answer : Focus on modifying substituents at key positions:

- 3-Bromo Group : Replace with other halogens or functional groups (e.g., CF₃) via nucleophilic substitution or cross-coupling .

- Ester Group : Hydrolyze to carboxylic acid or convert to amides for bioactivity screening .

- 1,4-Dimethyl Substituents : Explore alkylation or demethylation to alter steric and electronic properties.

- Case Study : Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate demonstrates how heteroaryl substitutions enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.